molecular formula C11H10O3 B8703697 7-methoxy-2-methyl-1-benzofuran-4-carbaldehyde

7-methoxy-2-methyl-1-benzofuran-4-carbaldehyde

Cat. No.: B8703697
M. Wt: 190.19 g/mol
InChI Key: DXXWUIJGUQBVFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-methoxy-2-methyl-1-benzofuran-4-carbaldehyde is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by a methyl group at the 2-position, a methoxy group at the 7-position, and an aldehyde group at the 4-position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-methoxy-2-methyl-1-benzofuran-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a free radical cyclization cascade, which is effective for constructing complex benzofuran derivatives . Another approach involves proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of catalytic processes and optimization of reaction conditions for scale-up, are likely applicable.

Chemical Reactions Analysis

Types of Reactions: 7-methoxy-2-methyl-1-benzofuran-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to a primary alcohol.

    Substitution: Electrophilic aromatic substitution reactions, particularly at the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: 2-Methyl-7-methoxybenzofuran-4-carboxylic acid.

    Reduction: 2-Methyl-7-methoxybenzofuran-4-methanol.

    Substitution: Various substituted benzofuran derivatives depending on the substituent introduced.

Scientific Research Applications

7-methoxy-2-methyl-1-benzofuran-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-methoxy-2-methyl-1-benzofuran-4-carbaldehyde is not well-documented. like other benzofuran derivatives, it may interact with various molecular targets and pathways. For instance, benzofurans are known to exhibit biological activities through interactions with enzymes and receptors, leading to effects such as inhibition of microbial growth or modulation of oxidative stress .

Comparison with Similar Compounds

Uniqueness: 7-methoxy-2-methyl-1-benzofuran-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aldehyde group at the 4-position allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H10O3

Molecular Weight

190.19 g/mol

IUPAC Name

7-methoxy-2-methyl-1-benzofuran-4-carbaldehyde

InChI

InChI=1S/C11H10O3/c1-7-5-9-8(6-12)3-4-10(13-2)11(9)14-7/h3-6H,1-2H3

InChI Key

DXXWUIJGUQBVFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2O1)OC)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a well stirred solution of 7-methoxy-2-methylbenzo[b]furan (from step 2) (6.5 g, 40.07 mmol) in DCM (70.0 mL) was added stannous chloride (17.7 g, 68.26 mmol) followed by slow addition of 1,1-dichloromethyl methyl ether (4.6 g, 40.07 mmol) at −10-0° C. and stirred for 1-2 hrs. Ice cold water (100 mL) was added with vigorous stirring, the organic layer was separated and washed with water (2×50 mL) and dried over anhydrous sodium sulfate. Removal of solvent gave crude product (7.0 g). The crude product was purified by silica gel column using petroleum ether:ethyl acetate (9:1) as an eluent to afford the product as pale yellow oil (2.3 g).
Quantity
6.5 g
Type
reactant
Reaction Step One
[Compound]
Name
stannous chloride
Quantity
17.7 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
[Compound]
Name
Ice
Quantity
100 mL
Type
reactant
Reaction Step Three

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